molecular formula C14H14ClNO4 B6663520 2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid

2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid

Cat. No.: B6663520
M. Wt: 295.72 g/mol
InChI Key: LXQGQNZVDHWXMD-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a chlorinated phenoxyacetic acid backbone with a cyclopent-3-ene-1-carbonylamino substituent, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopent-3-ene-1-carbonylamino intermediate: This step involves the reaction of cyclopent-3-ene-1-carboxylic acid with an amine to form the corresponding amide.

    Chlorination of the phenoxyacetic acid: The phenoxyacetic acid is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Coupling reaction: The chlorinated phenoxyacetic acid is then coupled with the cyclopent-3-ene-1-carbonylamino intermediate under appropriate conditions, such as using a base like triethylamine in an organic solvent, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the specific oxidation conditions.

    Reduction: Formation of alcohols or amines depending on the specific reduction conditions.

    Substitution: Formation of substituted phenoxyacetic acid derivatives with various functional groups.

Scientific Research Applications

2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Affecting membrane integrity and function.

    Inducing oxidative stress: Leading to cellular damage and apoptosis in certain cell types.

Comparison with Similar Compounds

2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid can be compared with other similar compounds, such as:

    Phenoxyacetic acid derivatives: Compounds with different substituents on the phenoxyacetic acid backbone, which may exhibit varying chemical and biological properties.

    Cyclopentene derivatives: Compounds with different functional groups attached to the cyclopentene ring, which may influence their reactivity and applications.

Properties

IUPAC Name

2-[2-chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c15-11-7-10(5-6-12(11)20-8-13(17)18)16-14(19)9-3-1-2-4-9/h1-2,5-7,9H,3-4,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQGQNZVDHWXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)NC2=CC(=C(C=C2)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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